1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone
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Overview
Description
1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol . It is also known by other names such as 2’,6’-dihydroxy-4’-methoxy-3’-methylacetophenone . This compound is characterized by its phenolic structure, which includes two hydroxyl groups, a methoxy group, and a methyl group attached to a benzene ring, along with an ethanone group.
Preparation Methods
The synthesis of 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dihydroxy-4-methoxybenzaldehyde and acetone.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the condensation reaction.
Industrial Production: Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction.
Chemical Reactions Analysis
1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It may modulate oxidative stress pathways, inflammatory pathways, and other cellular processes.
Comparison with Similar Compounds
1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone can be compared with similar compounds such as:
2,6-Dihydroxy-4-methoxyacetophenone: This compound lacks the methyl group present in this compound.
4-O-Methylphloracetophenone: This compound has a similar structure but differs in the position of the methoxy group.
Methylxanthoxylin: This compound has additional methoxy groups and a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O4/c1-5-8(14-3)4-7(12)9(6(2)11)10(5)13/h4,12-13H,1-3H3 |
InChI Key |
LWIPTFGZKUVFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1O)C(=O)C)O)OC |
Origin of Product |
United States |
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